6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C16H33BrO5Si and a molecular weight of 413.42 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 6-(triethoxysilyl)hexanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability . The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of this compound.
Hydrolysis: The primary product is the corresponding silanol derivative.
Wissenschaftliche Forschungsanwendungen
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with various substrates through its reactive functional groups . The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and the creation of stable, functionalized materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate
- 2-Bromo-2-methylpropanoic Acid 3-(Trimethoxysilyl)propyl Ester
Uniqueness
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate is unique due to its specific combination of a triethoxysilyl group and a bromo-methylpropanoate moiety. This combination imparts distinct reactivity and functionalization capabilities, making it particularly valuable in applications requiring surface modification and the creation of hybrid materials .
Eigenschaften
CAS-Nummer |
528560-29-4 |
---|---|
Molekularformel |
C16H33BrO5Si |
Molekulargewicht |
413.42 g/mol |
IUPAC-Name |
6-triethoxysilylhexyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C16H33BrO5Si/c1-6-20-23(21-7-2,22-8-3)14-12-10-9-11-13-19-15(18)16(4,5)17/h6-14H2,1-5H3 |
InChI-Schlüssel |
SGHSHVYXVXXJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCOC(=O)C(C)(C)Br)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.